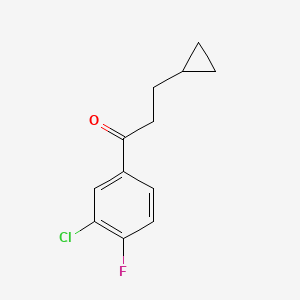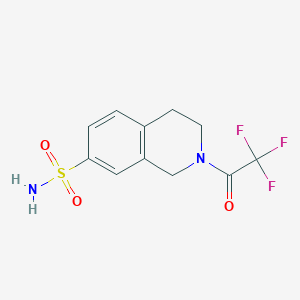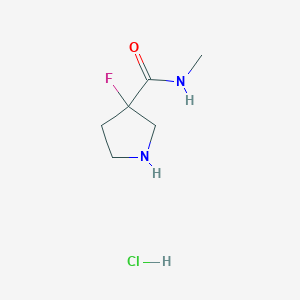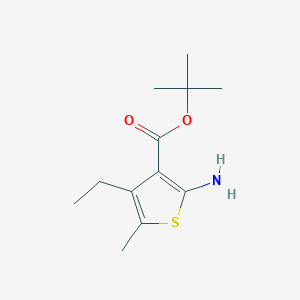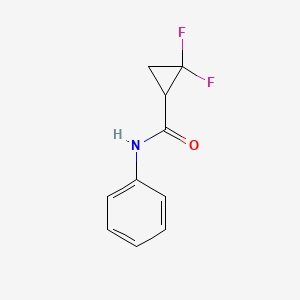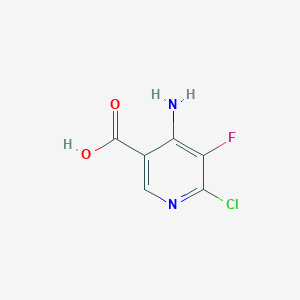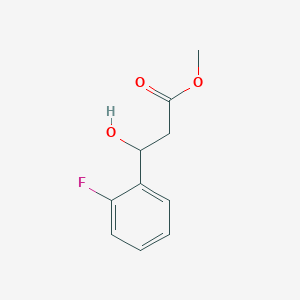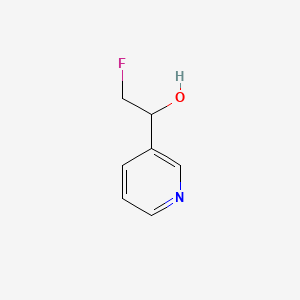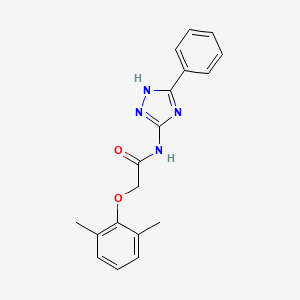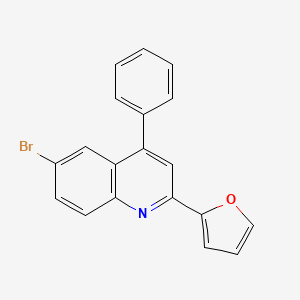
6-Bromo-2-(furan-2-yl)-4-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(furan-2-yl)-4-phenylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents. The presence of bromine, furan, and phenyl groups in this compound makes it a unique and versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)-4-phenylquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-2-(furan-2-yl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
科学的研究の応用
6-Bromo-2-(furan-2-yl)-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-Bromo-2-(furan-2-yl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
2-(furan-2-yl)-4-phenoxy-quinoline: Known for its inhibitory effects on lysozyme and β-glucuronidase release.
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine: Studied for its potential anticancer and antineuroinflammatory activities.
Uniqueness
6-Bromo-2-(furan-2-yl)-4-phenylquinoline is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of various derivatives with potential biological and industrial applications.
特性
分子式 |
C19H12BrNO |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
6-bromo-2-(furan-2-yl)-4-phenylquinoline |
InChI |
InChI=1S/C19H12BrNO/c20-14-8-9-17-16(11-14)15(13-5-2-1-3-6-13)12-18(21-17)19-7-4-10-22-19/h1-12H |
InChIキー |
BAEDYGRRXHCRJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



